molecular formula C7H6N2O2S B2783435 [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 926226-84-8

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B2783435
CAS No.: 926226-84-8
M. Wt: 182.2
InChI Key: HPARLKVFEDBTSJ-UHFFFAOYSA-N
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Description

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound that features both a thiophene ring and an oxadiazole ring. These rings are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities . The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule for research and industrial applications.

Preparation Methods

The synthesis of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity.

Chemical Reactions Analysis

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of oxadiazole have been shown to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol include other thiophene and oxadiazole derivatives. For example:

Properties

IUPAC Name

(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-3-6-8-7(9-11-6)5-1-2-12-4-5/h1-2,4,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPARLKVFEDBTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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